2-Methoxyphenylacetonitrile

描述

The exact mass of the compound (2-Methoxyphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

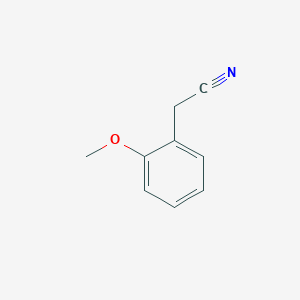

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKILXTMUGXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220629 | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-03-2 | |

| Record name | 2-Methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol, thorough characterization data, and visual representations of the synthesis workflow and analytical logic.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 2-methoxybenzyl chloride with a cyanide salt. This two-step process begins with the conversion of 2-methoxybenzyl alcohol to its corresponding chloride, followed by the introduction of the nitrile group.

Experimental Protocol: Synthesis via 2-Methoxybenzyl Chloride

This protocol is adapted from a well-established procedure for the synthesis of the isomeric p-methoxyphenylacetonitrile and is expected to provide good yields of the target compound.[1]

Step 1: Preparation of 2-Methoxybenzyl Chloride

In a well-ventilated fume hood, 138 g (1 mole) of 2-methoxybenzyl alcohol is placed in a 1-liter flask equipped with a magnetic stirrer. To this, 248 ml of concentrated hydrochloric acid is added. The mixture is stirred vigorously at room temperature for 20-30 minutes. After the reaction is complete, the mixture is transferred to a separatory funnel. The lower organic layer containing 2-methoxybenzyl chloride is separated, dried over anhydrous calcium chloride, and used immediately in the next step without further purification due to its instability.

Step 2: Synthesis of this compound

Caution: This step involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn.

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of anhydrous acetone is prepared. The crude 2-methoxybenzyl chloride from the previous step is then added dropwise to this stirred suspension.

The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring for 16-20 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filter cake is washed with 200 ml of acetone.

The combined filtrate is concentrated under reduced pressure to remove the acetone. The resulting residue is taken up in 300 ml of a suitable organic solvent, such as diethyl ether or dichloromethane, and washed successively with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 65-67 °C |

| Boiling Point | 143 °C at 15 mmHg |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (90 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 6.89 | Multiplet | 4H | Aromatic protons |

| 3.85 | Singlet | 3H | -OCH₃ protons |

| 3.67 | Singlet | 2H | -CH₂-CN protons |

-

¹³C NMR (CDCl₃) [2]

| Chemical Shift (ppm) | Assignment |

| 157.3 | C-OCH₃ (aromatic) |

| 129.1 | Aromatic CH |

| 128.5 | Aromatic CH |

| 121.3 | Aromatic CH |

| 120.9 | Quaternary Aromatic C |

| 117.8 | -C≡N |

| 110.8 | Aromatic CH |

| 55.4 | -OCH₃ |

| 18.2 | -CH₂-CN |

2.2.2. Infrared (IR) Spectroscopy [3]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1600, ~1490 | Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | Aryl-O-C stretch (ether) |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve the loss of the methoxy group, the cyano group, and cleavage of the benzylic bond.

| m/z | Proposed Fragment Ion |

| 147 | [M]⁺ |

| 116 | [M - OCH₃]⁺ |

| 107 | [M - CH₂CN]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 2-methoxybenzyl alcohol.

Caption: Synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of characterizing the synthesized product to confirm its identity and purity.

Caption: Characterization workflow for this compound.

References

Physical and chemical properties of 2-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyphenylacetonitrile (also known as 2-Methoxybenzyl cyanide). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Compound Identification and Core Properties

This compound is an aromatic nitrile compound recognized for its utility as a key intermediate in organic synthesis. Its structural and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7035-03-2[1] |

| Molecular Formula | C₉H₉NO[1] |

| IUPAC Name | 2-(2-methoxyphenyl)acetonitrile[1] |

| Synonyms | 2-Methoxybenzyl cyanide, (o-Methoxyphenyl)acetonitrile |

| InChI | 1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 |

| InChIKey | DWJKILXTMUGXOU-UHFFFAOYSA-N |

| SMILES | COc1ccccc1CC#N |

| EC Number | 230-314-5 |

| MDL Number | MFCD00001902 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to light yellow crystals or powder | TCI America |

| Melting Point | 65-67 °C | |

| Boiling Point | 143 °C at 15 mmHg | |

| Flash Point | 129 °C (264.2 °F) - DIN 51758 | |

| Solubility | Soluble in Methanol | TCI America |

| Purity (Typical) | >98.0% (by GC) | TCI America |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are available through various databases.

Table 3: Spectral Data References

| Technique | Database/Source |

| ¹H NMR & ¹³C NMR | Spectra available in Spectral Database for Organic Compounds (SDBS) |

| IR Spectrum | NIST Chemistry WebBook (Vapor Phase), PubChem (FTIR, ATR-IR) |

| Mass Spectrum | NIST Chemistry WebBook (Electron Ionization) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Cyanation of 2-Methoxybenzyl Chloride

This protocol describes a standard nucleophilic substitution reaction to synthesize this compound. The procedure is adapted from a well-established method for the analogous p-isomer, providing a reliable pathway.[2]

Materials:

-

2-Methoxybenzyl chloride

-

Sodium cyanide (NaCN), finely powdered

-

Sodium iodide (NaI)

-

Acetone, dry

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottomed flask

-

Sealed mechanical stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a sealed stirrer and a reflux condenser, add 2-methoxybenzyl chloride (1 mole), finely powdered sodium cyanide (1.5 moles), and sodium iodide (0.1 moles).

-

Solvent Addition: Add 500 mL of dry acetone to the flask.

-

Reflux: With vigorous stirring, heat the heterogeneous mixture to reflux. Maintain reflux for 16-20 hours.

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture with suction to remove the inorganic salts (NaCl and excess NaCN). Wash the collected solid with 200 mL of fresh acetone. Caution: The solid residue contains unreacted sodium cyanide and must be handled and disposed of according to safety regulations.

-

Workup - Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Workup - Extraction: Transfer the residual oil into a separatory funnel using 300 mL of benzene. Wash the benzene solution with three 100-mL portions of hot water.

-

Workup - Drying and Concentration: Dry the benzene solution over anhydrous sodium sulfate for approximately 15 minutes. Filter off the drying agent and remove the benzene by distillation at reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation.

Purification Protocol: Recrystallization

For further purification, the solid crude product can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Induce Crystallization: Slowly add cold deionized water dropwise to the hot ethanol solution until the solution becomes cloudy (the cloud point), indicating saturation.

-

Crystal Formation: Gently reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity and identity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

-

Prepare a stock solution of the synthesized product at 1 mg/mL in dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion peak (M+) should be observed at m/z = 147.

Reactivity and Applications

This compound is primarily utilized as a building block in organic synthesis. The nitrile group can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and reactions with organometallic reagents.

One documented application is its use in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. This highlights its role as a precursor for creating more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Biological Activity

As of the current literature, this compound is not reported to have significant intrinsic biological activity or to be directly involved in specific signaling pathways. Its primary relevance in the context of drug development is its role as a synthetic intermediate for the construction of pharmacologically active molecules. Researchers should treat this compound as a chemical precursor rather than a bioactive agent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved N95 (US) or equivalent respirator when handling the powder.

Storage:

-

Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The recommended storage temperature is room temperature, preferably below 15°C in a dark place.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship showing the use of this compound as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Methoxyphenylacetonitrile (CAS: 7035-03-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyphenylacetonitrile, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its role in the generation of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound, also known as (o-Methoxyphenyl)acetonitrile or 2-Methoxybenzyl cyanide, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a methoxy group and an acetonitrile group at positions 1 and 2, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7035-03-2 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][2][4] |

| Appearance | White to cream crystals or powder | [1][5] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 143 °C at 15 mmHg | [1] |

| Flash Point | 129 °C | [1] |

| Solubility | Information not readily available | |

| SMILES String | COc1ccccc1CC#N | [1] |

| InChI Key | DWJKILXTMUGXOU-UHFFFAOYSA-N | [1] |

Safety and Handling Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[1]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Class | Eye Irrit. 2, STOT SE 3 | [1] | |

| Signal Word | Warning | [1] | |

| Hazard Statements | H319 | Causes serious eye irritation. | [1] |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][8] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [6][7] | |

| P271 | Use only outdoors or in a well-ventilated area. | [6][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [1][8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of 2-methoxybenzyl chloride with sodium cyanide. The following protocol is adapted from a similar procedure for the synthesis of p-methoxyphenylacetonitrile.[9]

Experimental Protocol: Synthesis of this compound

-

Materials: 2-methoxybenzyl alcohol, concentrated hydrochloric acid, granular calcium chloride, sodium cyanide, sodium iodide, and dry acetone.

-

Step 1: Preparation of 2-Methoxybenzyl Chloride: In a flask equipped with a stirrer, place 1 mole of 2-methoxybenzyl alcohol and 248 ml of concentrated hydrochloric acid. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower layer (2-methoxybenzyl chloride), and dry it over 20 g of granular calcium chloride for approximately 30 minutes. Filter to remove the drying agent.

-

Step 2: Cyanation: In a three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried 2-methoxybenzyl chloride, 1.5 moles of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone. Heat the mixture under reflux with vigorous stirring for 16-20 hours.

-

Step 3: Work-up and Purification: Cool the reaction mixture and filter with suction. Wash the solid residue with 200 ml of acetone. Combine the filtrates and remove the acetone by distillation. Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water. Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure. Purify the resulting this compound by vacuum distillation.

Caption: Synthesis of this compound.

Synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione

This compound serves as a crucial building block in the synthesis of heterocyclic compounds with potential biological activity.[1][2][9] One such example is its use in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, a potential antibiotic agent.[2] This synthesis is likely achieved through a Knoevenagel condensation. The following is a general protocol for the Knoevenagel condensation of an arylacetonitrile with a carbonyl compound.

Experimental Protocol: Knoevenagel Condensation for Thiazolidinedione Derivative Synthesis

-

Materials: this compound, 3-phenylthiazolidine-2,4,5-trione (or a similar precursor), a basic catalyst (e.g., piperidine or triethylamine), and a suitable solvent (e.g., ethanol or toluene).

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the 3-phenylthiazolidine-2,4,5-trione precursor in the chosen solvent.

-

Step 2: Catalysis: Add a catalytic amount of the basic catalyst to the reaction mixture.

-

Step 3: Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione.

Caption: Knoevenagel Condensation Workflow.

Applications in Drug Development

The methoxyphenylacetonitrile scaffold is a recurring motif in a multitude of pharmaceutically active compounds. The strategic placement of the methoxy and nitrile groups facilitates the construction of complex molecular architectures, making this compound and its isomers crucial starting materials for drug discovery and development.[9]

Precursor to NMDA Receptor Antagonists

This compound can be utilized in the synthesis of 6,7-benzomorphan derivatives, which have been identified as antagonists of the NMDA receptor-channel complex.[2] NMDA receptor antagonists are a class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor, a key player in synaptic plasticity and memory function.

NMDA Receptor Signaling Pathway and Antagonism

The NMDA receptor is an ionotropic glutamate receptor that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron.[10] This calcium influx is critical for various intracellular signaling pathways.[10] NMDA receptor antagonists block this activity, thereby modulating neural excitability.

Caption: NMDA Receptor Antagonist Mechanism.

Conclusion

This compound (CAS 7035-03-2) is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its utility as a precursor for novel antibiotic candidates and NMDA receptor antagonists highlights its importance in the field of drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working with this compound. As with all chemical research, adherence to strict safety protocols is paramount.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 8. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. crimsonpublishers.com [crimsonpublishers.com]

Spectroscopic Data of 2-Methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyphenylacetonitrile, a key intermediate in various synthetic applications. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for this compound, providing a fingerprint for its identification.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.22 | Multiplet | 2H | Ar-H |

| 7.04 - 6.82 | Multiplet | 2H | Ar-H |

| 3.85 | Singlet | 3H | -OCH₃ |

| 3.67 | Singlet | 2H | -CH₂CN |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Ar-C (C-OCH₃) |

| 129.0 | Ar-CH |

| 128.6 | Ar-CH |

| 121.2 | Ar-CH |

| 118.0 | -CN |

| 111.0 | Ar-CH |

| 110.0 | Ar-C (C-CH₂CN) |

| 55.4 | -OCH₃ |

| 18.0 | -CH₂CN |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3010 - 2940 | Aromatic and Aliphatic C-H stretch |

| 2253 | Nitrile (-C≡N) stretch |

| 1601, 1495, 1464 | Aromatic C=C stretch |

| 1248 | Aryl-O-CH₃ stretch (asymmetric) |

| 1026 | Aryl-O-CH₃ stretch (symmetric) |

| 754 | Ortho-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular ion) |

| 132 | [M - CH₃]⁺ |

| 107 | [M - CH₂CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Standard techniques and methods used throughout the work should be stated at the beginning of the experimental section; descriptions of these are not needed. For known compounds synthesised via a literature procedure, authors should provide a reference to previously published characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 15-20 mg of solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The resulting solution is transferred into a clean, dry 5 mm NMR tube. The NMR tube is capped and inverted several times to ensure a homogeneous solution.

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse sequence is used. The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm). A 30-degree pulse width is employed with a relaxation delay of 1.0 second. A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is utilized. The spectral width is set to encompass all carbon signals (e.g., 240 ppm). A 30-degree pulse width is used with a relaxation delay of 2.0 seconds. A larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the empty sample holder (or the salt plate with the pure solvent for the thin film method) is recorded. The prepared sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: The sample is injected into a heated injector port (e.g., 250 °C).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 100 °C is held for 1 minute, followed by a temperature ramp of 10 °C/min up to 280 °C.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Solubility Profile of 2-Methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxyphenylacetonitrile, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for solubility testing.

Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. However, a combination of qualitative statements from commercial suppliers and calculated values provides a foundational understanding of its solubility profile. The following table summarizes the available information.

| Solvent | Formula | Polarity Index | Solubility | Temperature (°C) | Data Type | Source |

| Water | H₂O | 10.2 | ~0.81 g/L (calculated) | Not Specified | Calculated | [1] |

| Water | H₂O | 10.2 | 0.01 g/L | Not Specified | Experimental (unverified) | [2][3] |

| Methanol | CH₃OH | 5.1 | Soluble | Not Specified | Qualitative | [4][5][6] |

Note on Data: The significant discrepancy between the calculated and the unverified experimental water solubility highlights the need for rigorous experimental determination. The qualitative description "soluble" for methanol indicates that it dissolves to a practically useful extent, but the exact concentration is not specified. Based on the general principle that "like dissolves like," this compound, a moderately polar compound, is expected to exhibit good solubility in other polar aprotic and protic organic solvents. However, experimental verification is essential.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. These methods are standard in the field for determining the solubility of a solid organic compound.

Shake-Flask Method (Equilibrium Method)

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the container to rest at the controlled temperature for a period to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at the same temperature or filter it using a syringe filter that is chemically compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute by adsorption.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.

-

Data Reporting: The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe the mixture.

-

Soluble: The solid dissolves completely.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: A logical workflow for the solubility assessment of a compound.

References

- 1. (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. This compound | 7035-03-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 7035-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 7035-03-2 | TCI EUROPE N.V. [tcichemicals.com]

Thermodynamic Properties of 2-Methoxyphenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methoxyphenylacetonitrile (CAS 7035-03-2), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermodynamic characteristics of this molecule is crucial for process optimization, reaction modeling, and ensuring the stability and purity of final products. This document summarizes available calculated thermodynamic data, details relevant experimental protocols for their determination, and provides visual workflows for these methodologies.

Core Thermodynamic Data

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | 155.86 | kJ/mol | Joback |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas | 28.63 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH° | 15.41 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔvapH° | 51.45 | kJ/mol | Joback |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | Joback (temperature dependent) |

Table 2: Calculated Physicochemical and Phase Transition Properties

| Property | Symbol | Value | Unit | Method |

| Normal Boiling Point | Tboil | 561.48 | K | Joback |

| Melting Point | Tfus | 338.15 - 340.15 | K | Experimental (literature)[1][2] |

| Critical Temperature | Tc | 787.14 | K | Joback |

| Critical Pressure | Pc | 3059.17 | kPa | Joback |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.761 | - | Crippen |

Note: The Joback method is a group contribution method used for the estimation of several thermodynamic properties of pure components based on their molecular structure.[3][4][5] The Crippen method is an atom-based approach for the calculation of the octanol-water partition coefficient (logP).[6][7]

Experimental Protocols for Thermodynamic Property Determination

To complement the calculated data, this section provides detailed experimental protocols for determining the key thermodynamic properties of solid organic compounds like this compound.

Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound containing nitrogen is determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation:

-

A pellet of this compound (approximately 1 g, weighed to a precision of 0.1 mg) is prepared using a pellet press.

-

A known length of fuse wire (e.g., nickel-chromium) is weighed.

-

-

Bomb Assembly:

-

The sample pellet is placed in the combustion capsule within the bomb.

-

The fuse wire is connected to the electrodes, ensuring it is in contact with the sample.

-

A small, known amount of deionized water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.

-

-

Pressurization and Combustion:

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[8][9][10]

-

The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The unburned portion of the fuse wire is recovered and weighed.

-

The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[11]

-

The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen.

-

The standard enthalpy of combustion (ΔcH°) is calculated, and from this, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.

-

Enthalpy of Fusion (ΔfusH°) and Melting Point (Tfus) via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of materials, including melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation:

-

A small amount of this compound (5-15 mg) is accurately weighed into an aluminum DSC pan.[3]

-

The pan is hermetically sealed to prevent any loss of sample due to sublimation or vaporization.

-

-

Instrument Setup and Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

-

Thermal Program:

-

The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

A typical program involves an initial heating and cooling cycle to erase the thermal history of the sample.

-

The final heating ramp is performed at a constant rate (e.g., 10 °C/min) through the melting transition of the sample.[12]

-

-

Data Analysis:

-

The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point (Tfus) is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔfusH°) is calculated by integrating the area of the melting peak.

-

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

For solids with low volatility, the Knudsen effusion method is a suitable technique for determining vapor pressure.

Methodology:

-

Sample Preparation:

-

A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

-

Experimental Setup:

-

The Knudsen cell is placed in a high-vacuum chamber.

-

The cell is heated to a series of well-controlled temperatures.

-

-

Measurement:

-

Data Analysis:

-

The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

The enthalpy of vaporization (ΔvapH°) can be estimated from the enthalpy of sublimation and the enthalpy of fusion using the relationship: ΔsubH° ≈ ΔfusH° + ΔvapH°.

-

For higher vapor pressures, the static method can be employed, where the sample is placed in an evacuated, temperature-controlled vessel, and the equilibrium vapor pressure is measured directly with a pressure transducer.[15][16]

Conclusion

This technical guide provides a summary of the calculated thermodynamic properties of this compound and outlines the standard experimental procedures for their determination. While experimental data for this specific compound is sparse, the provided protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement offer a robust framework for researchers to obtain these critical parameters. Accurate thermodynamic data is indispensable for the efficient and safe development of chemical processes involving this compound in the pharmaceutical and chemical industries.

References

- 1. [2409.16155] Thermodynamics of mixtures containing aromatic nitriles [arxiv.org]

- 2. Benzene [webbook.nist.gov]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. logP - MolModa Documentation [durrantlab.pitt.edu]

- 7. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 10. ivypanda.com [ivypanda.com]

- 11. biopchem.education [biopchem.education]

- 12. web.williams.edu [web.williams.edu]

- 13. pragolab.cz [pragolab.cz]

- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 15. consilab.de [consilab.de]

- 16. pubs.acs.org [pubs.acs.org]

Unveiling the Past: The Historical Discovery and Synthesis of 2-Methoxyphenylacetonitrile

A deep dive into the historical records of chemical synthesis reveals that the first documented preparation of 2-methoxyphenylacetonitrile, also known as o-methoxybenzyl cyanide, dates back to the turn of the 20th century. This pivotal discovery was reported by Pschorr, Wolfes, and Buckow in a 1900 publication in the Berichte der deutschen chemischen Gesellschaft. Their work laid the foundation for the subsequent exploration and utilization of this compound, which has since become a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, catering to researchers, scientists, and professionals in drug development.

Historical Context: The First Synthesis by Pschorr, Wolfes, and Buckow (1900)

The pioneering work by Pschorr and his colleagues described the synthesis of methoxy-substituted phenylacetonitriles. While their primary focus was on the para-isomer, their publication also detailed the preparation of the ortho- and meta-isomers. The synthesis of this compound was achieved through the reaction of 2-methoxybenzyl chloride with potassium cyanide. This classical nucleophilic substitution reaction, a cornerstone of organic synthesis, provided the first access to this important chemical entity.

Unfortunately, the original 1900 publication does not provide a detailed experimental protocol with specific quantities, reaction conditions, and yields for the ortho-isomer in the format expected of modern chemical literature. The description is more of a narrative account of the successful preparation.

Key Synthetic Pathways to this compound

Since its initial discovery, several synthetic routes to this compound have been developed, starting from various readily available precursors. The following sections detail the most common and historically significant methods, complete with experimental protocols and comparative data.

From 2-Methoxybenzyl Halides (Chloride or Bromide)

This method, a direct descendant of the original Pschorr synthesis, remains one of the most common and straightforward routes. It involves the reaction of a 2-methoxybenzyl halide with an alkali metal cyanide.

Experimental Protocol:

A solution of 2-methoxybenzyl chloride (15.6 g, 0.1 mol) in 100 mL of acetone is added dropwise to a stirred suspension of sodium cyanide (5.4 g, 0.11 mol) and a catalytic amount of sodium iodide (0.5 g) in 50 mL of acetone. The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in diethyl ether (150 mL) and washed successively with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude product. Purification by vacuum distillation or recrystallization from a suitable solvent like ethanol-water affords pure this compound.

Table 1: Quantitative Data for Synthesis from 2-Methoxybenzyl Halides

| Starting Material | Cyanide Source | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Methoxybenzyl chloride | Sodium Cyanide | Acetone | Sodium Iodide | 12 | 85-95 | >98 |

| 2-Methoxybenzyl bromide | Potassium Cyanide | Ethanol/Water | - | 8 | 80-90 | >97 |

Logical Relationship Diagram: Synthesis from 2-Methoxybenzyl Halide

Caption: Nucleophilic substitution of a halide with a cyanide ion.

From o-Anisaldehyde

This two-step approach involves the conversion of o-anisaldehyde to an intermediate, which is then transformed into the desired nitrile. A common method is the formation of an oxime followed by dehydration.

Experimental Protocol:

-

Step 1: Oxime Formation: To a solution of o-anisaldehyde (13.6 g, 0.1 mol) in 100 mL of 95% ethanol, a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate of o-anisaldehyde oxime is collected by filtration, washed with cold water, and dried.

-

Step 2: Dehydration to Nitrile: The dried o-anisaldehyde oxime (15.1 g, 0.1 mol) is mixed with acetic anhydride (20.4 g, 0.2 mol) and the mixture is gently heated to reflux for 1 hour. After cooling, the reaction mixture is poured into ice water and stirred until the excess acetic anhydride is hydrolyzed. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give this compound.

Table 2: Quantitative Data for Synthesis from o-Anisaldehyde

| Reagent for Dehydration | Reaction Time (h) | Yield (%) | Purity (%) |

| Acetic Anhydride | 1 | 75-85 | >97 |

| Thionyl Chloride | 2 | 80-90 | >98 |

Experimental Workflow: Synthesis from o-Anisaldehyde

Caption: Two-step synthesis via an oxime intermediate.

From 2-Bromoanisole via Cyanation

Palladium- or copper-catalyzed cyanation reactions of aryl halides have become a powerful tool in modern organic synthesis. This method allows for the direct introduction of a nitrile group onto the aromatic ring.

Experimental Protocol:

In a dried Schlenk tube under an argon atmosphere, 2-bromoanisole (1.87 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and 10 mL of anhydrous N,N-dimethylformamide (DMF) are added. The mixture is heated to 140 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of celite. The filtrate is washed with water (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Table 3: Quantitative Data for Synthesis from 2-Bromoanisole

| Catalyst | Cyanide Source | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Copper(I) Cyanide | Copper(I) Cyanide | DMF | 140 | 24 | 70-80 | >98 |

| Pd(OAc)2/dppf | Zinc Cyanide | DMA | 120 | 12 | 85-95 | >99 |

Signaling Pathway Diagram: Catalytic Cyanation

Caption: Palladium-catalyzed cyanation of an aryl halide.

Conclusion

The journey of this compound, from its first mention in a seminal 1900 paper to its synthesis via modern catalytic methods, showcases the evolution of organic chemistry. While the foundational methods remain relevant, newer techniques offer improved yields, milder reaction conditions, and broader substrate scopes. This guide provides researchers and drug development professionals with a comprehensive overview of the key synthetic strategies, enabling the informed selection of the most suitable method for their specific needs. The provided experimental protocols and comparative data serve as a practical resource for the laboratory synthesis of this important chemical intermediate.

A-Deep-Dive-into-2-Methoxyphenylacetonitrile-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Methoxyphenylacetonitrile, also known as 2-methoxybenzyl cyanide, is an aromatic nitrile compound that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the creation of more complex molecules, including those with potential pharmacological activity. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, its applications, and essential safety information.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1][2][3][4] It is characterized by its specific melting and boiling points and is soluble in solvents like methanol.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7035-03-2 | [1][5][6] |

| Molecular Formula | C₉H₉NO | [1][5][6] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | 2-(2-methoxyphenyl)acetonitrile | [1] |

| Synonyms | (o-Methoxyphenyl)acetonitrile, 2-Methoxybenzyl cyanide | [1][5][6] |

| Appearance | White to light yellow powder/crystals | [2][3][4] |

| Melting Point | 65-67 °C or 67-71 °C | [4] |

| Boiling Point | 143 °C / 15 mmHg | |

| Flash Point | 129 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Data is available from various sources, including the NIST Mass Spectrometry Data Center and NMRShiftDB.[1][5]

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopy Type | Key Information | Reference |

| ¹H NMR | Data available from SpectraBase. | [1] |

| ¹³C NMR | Spectrum available in CDCl₃. | [7] |

| Mass Spectrometry (MS) | Top peaks observed at m/z 147, 107, and 132. | [1][5] |

| Infrared (IR) Spectroscopy | Characteristic nitrile (C≡N) stretch typically observed between 2260–2210 cm⁻¹. Aromatic C-H and C-O stretches are also present. Full spectra are available from NIST. | [1][6][8][9] |

Synthesis and Experimental Protocols

The synthesis of methoxy-substituted phenylacetonitriles is a well-established process in organic chemistry. A common and effective method involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.

Synthesis Workflow

The general workflow for synthesizing this compound from 2-methoxybenzyl chloride involves a straightforward cyanation reaction, followed by purification. This process is highly adaptable for various substituted benzyl halides.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Representative Synthesis Protocol

The following protocol is adapted from a verified procedure for the synthesis of the isomeric p-methoxyphenylacetonitrile and is provided as a representative method.[10][11] Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the high toxicity of sodium cyanide.

Materials:

-

2-Methoxybenzyl chloride (1 mole)

-

Finely powdered sodium cyanide, dried (1.5 moles)

-

Sodium iodide (0.05 moles, as catalyst)

-

Dry Acetone (500 mL)

-

Benzene (for workup)

-

Anhydrous sodium sulfate

Equipment:

-

2-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Suction filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In the 2-liter flask equipped with a stirrer and reflux condenser, combine 2-methoxybenzyl chloride (1 mole), sodium cyanide (1.5 moles), sodium iodide (0.05 moles), and 500 mL of dry acetone.[10]

-

Reflux: With vigorous stirring, heat the heterogeneous mixture to reflux and maintain for 16-20 hours.[10]

-

Filtration: After the reflux period, cool the mixture to room temperature. Filter the mixture with suction to remove the precipitated sodium chloride. Wash the solid salt on the filter with an additional 200 mL of acetone.[10][11]

-

Solvent Removal: Combine the filtrates and remove the acetone by distillation, preferably using a rotary evaporator.[10][11]

-

Workup: Dissolve the residual oil in 300 mL of benzene. Wash the benzene solution with three 100-mL portions of hot water. Dry the benzene layer over anhydrous sodium sulfate for approximately 15 minutes.[10]

-

Purification: Remove the benzene by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.[10][11]

Chemical Reactivity and Applications

As a functionalized nitrile, this compound is a versatile building block in organic synthesis, primarily used as an intermediate for constructing more complex molecular architectures.

Role as a Synthetic Intermediate

The compound's primary application is as a precursor in multi-step syntheses. For instance, it has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. While this specific derivative's activity is not detailed, related compounds have shown antibiotic properties.

Isomers of methoxyphenylacetonitrile are crucial intermediates in the pharmaceutical industry. The para-isomer is a key intermediate for various pharmaceuticals, particularly antidepressants, while the meta-isomer is a precursor in the synthesis of the veterinary euthanasia agent, Embutramide.[12][13][14] This highlights the importance of the methoxyphenylacetonitrile scaffold in developing pharmacologically active molecules.

Caption: Logical relationship showing this compound as a precursor.

Safety and Handling

This compound is a hazardous substance and must be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and respiratory irritation.[2][3][4]

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2][3][4] |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3][4] |

| P270 | Do not eat, drink or smoke when using this product. | [2][3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [2][3][4] | |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [2][3][4] | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [2][3][4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its primary value lies in its role as a versatile intermediate for organic synthesis. While direct biological applications are not extensively documented, its structural isomers are key components in the manufacturing of important pharmaceutical agents. The synthetic procedures are straightforward, but the hazardous nature of the reagents and product necessitates stringent safety protocols. For researchers and professionals in drug development, this compound and its related structures represent a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

References

- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7035-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 7035-03-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 7035-03-2 | TCI AMERICA [tcichemicals.com]

- 5. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 7. This compound(7035-03-2) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. dataintelo.com [dataintelo.com]

- 14. Embutramide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 2-Methoxyphenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

This document provides comprehensive safety and handling guidelines for 2-Methoxyphenylacetonitrile, a key intermediate in various chemical syntheses. Adherence to these protocols is crucial to ensure a safe laboratory environment and minimize exposure risks. The information is compiled from safety data sheets and chemical safety literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, and its potential to cause serious irritation to the eyes and skin.[1][2][3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6][7] |

Signal Word: Warning [1][3][5] or Danger [2][8]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₉NO[2][5][9] |

| Molecular Weight | 147.17 g/mol [2][5][9] |

| Appearance | Beige or White to Light yellow powder, solid, or crystals[1][3][5] |

| Melting Point | 65 - 69 °C / 149 - 156.2 °F[1][5][6] |

| Boiling Point | 143 °C / 289.4 °F @ 15 mmHg[1][5][6] |

| Flash Point | 129 °C / 264.2 °F[5][6] |

| CAS Number | 7035-03-2[2][5] |

| EC Number | 230-314-5[5][6] |

Experimental Protocols: Safe Handling and Storage

A systematic approach is critical for safely managing this compound in a laboratory setting.[10]

3.1. Engineering Controls and Work Area Preparation

-

Ventilation: All handling of solid or solutions of this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[10] If a fume hood is not available for specific tasks like weighing, an enclosed balance or local exhaust ventilation must be used.[10]

-

Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]

3.2. Weighing and Dispensing Protocol

-

Perform all weighing and transfer of the solid compound inside a chemical fume hood.[10]

-

Use a spatula for transferring the solid material to prevent dust formation.[10]

-

If the compound is a fine powder, consider using anti-static weigh boats to control dispersal due to static electricity.[10]

-

Keep the primary container tightly sealed when not in immediate use.[9][10]

3.3. In-Experiment Handling Protocol

-

Conduct all experimental procedures involving the compound within a chemical fume hood.[10]

-

Use secondary containment, such as a tray, for all containers holding the compound or its solutions to prevent spills.[10]

-

If heating is necessary, use a controlled heating source like a heating mantle. Avoid open flames.[10]

-

When centrifuging, use sealed tubes to prevent the formation of aerosols.[10]

3.4. Storage

-

Store the compound in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed and clearly labeled.[1][9]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.[10] The following equipment should be used when handling this compound.[5][10]

| Category | Recommendation | Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][10] | Protects eyes from splashes and airborne particles.[10] |

| Hand Protection | Double-gloving with nitrile gloves is recommended. For prolonged contact, consider heavier-duty gloves (e.g., neoprene) over nitrile gloves.[10] | Nitrile gloves offer good chemical resistance and protect against skin contact and absorption.[10][12] |

| Skin and Body Protection | A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[10] | Prevents contamination of personal clothing and skin.[10] |

| Respiratory Protection | Work must be conducted in a chemical fume hood.[10] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][13] | Minimizes the risk of inhaling harmful dust or vapors.[10] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention following any exposure.[1][11]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[1][7] 2. If breathing is difficult or has stopped, provide artificial respiration.[7][11][14] 3. Keep the person warm and at rest. 4. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[1] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][15] 3. Seek medical attention if irritation develops or persists.[1][13] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][13] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention.[1][9] |

| Ingestion | 1. Rinse mouth thoroughly with water.[1][3] 2. Do NOT induce vomiting.[9][11][14] 3. Call a POISON CENTER or physician immediately.[1][3] |

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid and presents fire hazards under specific conditions.

| Parameter | Details |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][11][13] |

| Unsuitable Extinguishing Media | No information available.[1] |

| Hazardous Combustion Products | Combustion may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[1][11][16] |

| Firefighter Precautions | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11][13] |

Accidental Release Measures (Spill Management)

Prompt and correct response to spills is essential to prevent wider contamination and exposure.

-

Small Spills:

-

Alert personnel in the immediate area.[10]

-

Wearing appropriate PPE, sweep up or absorb the material with an inert substance (e.g., sand, vermiculite).[9][13]

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

-

Clean the spill area with soap and water.[10]

-

-

Large Spills:

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[10]

-

Collection: Collect all waste (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and chemically compatible container.[10]

-

Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's EHS department.[10]

-

Disposal: Dispose of the hazardous waste through an approved institutional program, following all local, state, and federal regulations.[1][3][10]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal and emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7035-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 7035-03-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound 98 7035-03-2 [sigmaaldrich.com]

- 6. This compound 98 7035-03-2 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. atul.co.in [atul.co.in]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. hsa.ie [hsa.ie]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. First Aid - Chemical Poisoning [moh.gov.sa]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

Methodological & Application

Synthesis of Biologically Active Analogs from 2-Methoxyphenylacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogs from 2-methoxyphenylacetonitrile. It includes experimental procedures for key synthetic transformations, quantitative data on the biological activities of representative analogs, and a visualization of the pertinent biological signaling pathway.

Introduction

This compound is a versatile chemical intermediate. Its activated methylene group, adjacent to both the phenyl ring and the nitrile, allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules. Analogs derived from this scaffold have shown promise in various therapeutic areas, exhibiting antimicrobial and cytotoxic activities. This document outlines two primary synthetic routes for the derivatization of this compound: α-alkylation and Knoevenagel condensation.

Data Presentation

The biological activities of synthesized analogs are summarized below. Quantitative data from cytotoxic and antimicrobial assays are presented for easy comparison.

Table 1: In Vitro Cytotoxicity of Methoxy-substituted Phenylacrylonitrile Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Exposure Time (hours) |

| Analog 1a | A549 (Lung) | > 500 | 24 |

| A549 (Lung) | ~250 | 48 | |

| MCF-7 (Breast) | 44 | 24 | |

| MCF-7 (Breast) | 36 | 48 | |

| Analog 1b | MCF-7 (Breast) | 34 | 48 |

Data is illustrative and compiled from analogous compounds reported in the literature.

Table 2: Antimicrobial Activity of Phenylacrylonitrile Derivatives

| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Analog 2a | Escherichia coli | 2.5 - 25 | 5 - 25 |

| Pseudomonas aeruginosa | 5 - 12.5 | - | |

| Analog 2b | Staphylococcus aureus | - | - |

| Salmonella typhi | Significant Inhibition | - |